Moroxydine hydrochloride

Descripción general

Descripción

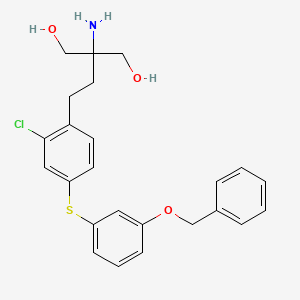

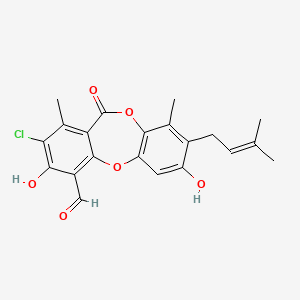

Moroxydine hydrochloride is an antiviral drug that was originally developed in the 1950s as an influenza treatment . It has potential applications against a number of RNA and DNA viruses . Structurally, moroxydine is a heterocyclic biguanidine .

Molecular Structure Analysis

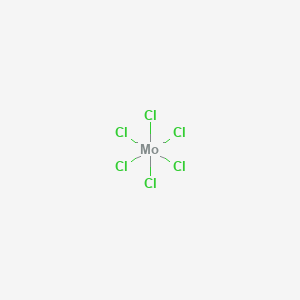

Moroxydine hydrochloride has a molecular formula of C6H14ClN5O . It belongs to the class of organic compounds known as biguanides . The InChIKey of Moroxydine hydrochloride is FXYZDFSNBBOHTA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Moroxydine hydrochloride has a molecular weight of 207.66 g/mol . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Antiviral Activity

Moroxydine Hydrochloride (ABOB) is an antiviral drug discovered in the 1950s . It is active against RNA viruses such as influenza, measles, and mumps . It also displays broad-spectrum antiviral activity against plant viral pests .

Anti-Potato Virus Y (PVY) Activity

In a study, a commercial agent with antivirus activity and Moroxydine Hydrochloride were employed to perform a lead optimization . A series of 1,3,5-triazine derivatives with piperazine structures were devised and synthesized, and an evaluation of their anti-PVY activity revealed that several of the target compounds possessed potent anti-PVY activity .

Lead Optimization

Moroxydine Hydrochloride has been used in lead optimization studies . In one such study, it was employed along with a commercial agent with antivirus activity to devise and synthesize a series of 1,3,5-triazine derivatives with piperazine structures .

Supramolecular Assemblies

Complexes of Moroxydine Hydrochloride with cucurbit[n]urils (n = 7 or 8) were investigated using various techniques such as 1H NMR spectroscopy, Quadrupole-Time of Flight mass spectrometry (Q-TOF), UV absorbance spectrophotometry, isothermal titration calorimetry (ITC), and X-ray crystallography .

Interaction with Cucurbit[n]urils

Moroxydine Hydrochloride forms complexes with cucurbit[n]urils (n = 7 or 8) . The morpholino group of Moroxydine Hydrochloride resides within the cavity of cucurbit[n]urils in both aqueous solution and solid state .

Antiviral Activity against SARS-CoV-2

Moroxydine Hydrochloride is among the top results expected to bind strongly with SARS-CoV-2 PL pro . This suggests its potential use in the treatment of COVID-19.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of Moroxydine hydrochloride are RNA and DNA viruses . It has been shown to have multi-antiviral activities against various viruses including influenza symptoms, herpes simplex, varicellazoster, measles, mumps disease, hepatitis C virus, and more .

Mode of Action

It is known that it interacts with its viral targets, leading to inhibition of viral replication

Result of Action

The molecular and cellular effects of Moroxydine hydrochloride’s action include the inhibition of viral replication, which can prevent the spread of the virus within the host organism . This can lead to a reduction in the severity and duration of viral infections.

Propiedades

IUPAC Name |

N-(diaminomethylidene)morpholine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5O.ClH/c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYZDFSNBBOHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3731-59-7 (Parent) | |

| Record name | Moroxydine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Amidinomorpholine-4-carboxamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045376 | |

| Record name | Moroxidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322575 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Moroxydine hydrochloride | |

CAS RN |

7420-18-0, 3160-91-6 | |

| Record name | 4-Morpholinecarboximidamide, N-(aminoiminomethyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7420-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moroxydine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3160-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moroxydine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Amidinomorpholine-4-carboxamidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moroxydine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moroxydine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moroxydine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moroxydine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moroxydine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moroxydine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moroxidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Moroxydine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOROXYDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y9698W0XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Moroxydine Hydrochloride primarily used for?

A1: Moroxydine Hydrochloride is primarily recognized for its antiviral activity against various plant viruses and some animal viruses. [, ]

Q2: What are some examples of viruses that Moroxydine Hydrochloride has shown efficacy against?

A2: Research indicates that Moroxydine Hydrochloride exhibits efficacy against viruses including Tomato Yellows Leaf Curl Virus (TYLCV), Cucumber Mosaic Virus (CMV), Grass Carp Reovirus (GCRV), and Giant Salamander Iridovirus (GSIV). [, , , ]

Q3: How does Moroxydine Hydrochloride exert its antiviral effects?

A3: While the exact mechanisms of action are still being investigated, studies suggest that Moroxydine Hydrochloride may interfere with viral replication processes. It may also play a role in enhancing the host's immune response to viral infection. [, , ] For instance, research suggests it might interfere with viral protein synthesis, as demonstrated by the reduced expression of VP1 in GCRV and major capsid protein (MCP) in GSIV. []

Q4: What is the molecular formula and weight of Moroxydine Hydrochloride?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Moroxydine Hydrochloride.

Q5: Has the stability of Moroxydine Hydrochloride been investigated under various conditions?

A6: Yes, research has examined the stability of Moroxydine Hydrochloride in different contexts. For instance, one study explored its degradation dynamics in rice plants and field water. [] Another study investigated its degradation behavior in paddy soil, highlighting its degradability. []

Q6: How does temperature affect the effectiveness of Moroxydine Hydrochloride?

A7: Temperature plays a significant role in the effectiveness of Moroxydine Hydrochloride. Studies on Tomatoes Yellows Leaf Curl Virus (TYLCV) showed optimal control efficiency at 28°C. Additionally, research on gibel carp found that the metabolism and elimination of the drug were influenced by water temperature. [, ]

Q7: What analytical methods are commonly used for detecting and quantifying Moroxydine Hydrochloride?

A8: Several analytical techniques are employed to study Moroxydine Hydrochloride. High-Performance Liquid Chromatography (HPLC) with UV detection is frequently used for determining its content in various formulations and biological samples. Other methods include UPLC-MS/MS (for residue analysis) and microfluidic chip analysis. [, , , , , , , ]

Q8: Have any studies validated the analytical methods used for Moroxydine Hydrochloride analysis?

A9: Yes, analytical method validation is crucial for ensuring reliable results. Researchers have focused on assessing the accuracy, precision, and recovery rates of different methods used for Moroxydine Hydrochloride quantification. [, , , , ]

Q9: What types of formulations of Moroxydine Hydrochloride are mentioned in the research?

A10: The research mentions various formulations of Moroxydine Hydrochloride, including tablets, injections, eye drops, and wettable powders. These formulations likely influence its application, stability, and efficacy in different contexts. [, , , , , ]

Q10: Are there any known alternatives to Moroxydine Hydrochloride for viral control?

A14: Yes, several alternative antiviral agents are mentioned in the research, including Ribavirin, Ningnanmycin, and plant-derived compounds like Eugenol. [, , , ] The efficacy of these alternatives may vary depending on the specific virus and host.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid](/img/structure/B1676670.png)

![5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B1676676.png)

![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)